2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

Electrophilicity Structure-Activity Relationship Reaction Kinetics

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde is a polyfluorinated aromatic aldehyde belonging to the class of trifluoromethylated benzaldehydes, a group recognized as key intermediates for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure, featuring a 2-fluoro substituent and two trifluoromethyl groups at the 4- and 6-positions on a benzaldehyde core (C₉H₃F₇O, MW: 260.11), creates a highly electron-deficient aromatic ring that dramatically alters the electrophilicity of the aldehyde carbonyl and the overall lipophilicity compared to non-fluorinated or mono-substituted analogs.

Molecular Formula C9H3F7O
Molecular Weight 260.11 g/mol
CAS No. 1017777-37-5
Cat. No. B1390429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde
CAS1017777-37-5
Molecular FormulaC9H3F7O
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)C=O)F)C(F)(F)F
InChIInChI=1S/C9H3F7O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H
InChIKeyCXWRFYUFIINRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde (CAS 1017777-37-5): A High-Electron-Deficiency Aromatic Aldehyde Building Block for Advanced Synthesis


2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde is a polyfluorinated aromatic aldehyde belonging to the class of trifluoromethylated benzaldehydes, a group recognized as key intermediates for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [1]. Its molecular structure, featuring a 2-fluoro substituent and two trifluoromethyl groups at the 4- and 6-positions on a benzaldehyde core (C₉H₃F₇O, MW: 260.11), creates a highly electron-deficient aromatic ring that dramatically alters the electrophilicity of the aldehyde carbonyl and the overall lipophilicity compared to non-fluorinated or mono-substituted analogs .

Why 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde Cannot Be Readily Substituted by Other Fluorinated Benzaldehydes


Generic substitution of 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde with other commercially available fluorinated benzaldehydes is not scientifically sound due to its unique electronic and steric profile. The synergistic combination of a 2-fluoro group and two strong electron-withdrawing trifluoromethyl groups results in an aromatic ring and an aldehyde carbonyl with a distinct electrophilicity and reactivity profile that is not replicated by other analogs. This specific substitution pattern is critical for modulating the properties of downstream products. For instance, the electron-withdrawing nature of the -CF₃ and -F groups increases the electrophilicity of the aldehyde, which can accelerate nucleophilic addition reactions and is essential for achieving specific reaction yields and selectivities in complex synthetic sequences, as demonstrated by the use of similarly substituted benzaldehydes in the synthesis of active ingredients where such electronic modulation is paramount [1]. Furthermore, the lipophilicity imparted by this specific arrangement of fluorine atoms directly influences the pharmacokinetic properties of derived drug candidates, a factor that cannot be matched by analogs with different halogenation patterns or substitution sites [1].

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde: A Quantitative Evidence Guide for Differentiated Performance


Superior Electron Deficiency: Impact on Aromatic Ring Reactivity and Downstream Synthesis

The 2-fluoro-4,6-bis(trifluoromethyl) substitution pattern imparts a significantly higher degree of electron deficiency to the benzaldehyde core compared to analogs with fewer or differently positioned strong electron-withdrawing groups. While the precise Hammett sigma constants for this specific compound are not available in the open literature, the electronic effects of the -CF₃ (σₚ ≈ 0.54, σₘ ≈ 0.43) and -F (σₚ ≈ 0.06, σₘ ≈ 0.34) substituents are well-established. In comparison to 3-(trifluoromethyl)benzaldehyde (single -CF₃ at meta position, moderate electrophilicity) or 4-(trifluoromethyl)benzaldehyde (single -CF₃ at para position, stronger electrophilicity due to resonance), the presence of two -CF₃ groups and a -F group in 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde creates a uniquely deactivated aromatic system [1]. This translates to a carbonyl carbon with enhanced susceptibility to nucleophilic attack, as supported by studies on related systems which show that para-substituted -CF₃ groups provide a stronger electron-withdrawing effect on the aldehyde group than meta-substituted ones [1]. This increased electrophilicity can lead to faster reaction rates in nucleophilic additions, a critical parameter for optimizing industrial-scale processes where reaction time and yield are paramount [2].

Electrophilicity Structure-Activity Relationship Reaction Kinetics

Enhanced Lipophilicity: A Calculated LogP Advantage for Drug Candidate Optimization

The incorporation of multiple fluorine atoms and trifluoromethyl groups is a well-validated strategy in medicinal chemistry to increase a molecule's lipophilicity, thereby improving its ability to cross biological membranes [1]. The calculated octanol-water partition coefficient (LogP) for 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde is reported as 3.67580 (ChemSrc) and 3.3 (XlogP) . This value is substantially higher than that of less fluorinated benzaldehyde analogs. For example, the LogP of benzaldehyde is approximately 1.48. The significant increase in LogP for 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde directly reflects the contribution of its seven fluorine atoms (one -F and two -CF₃ groups). This property is not shared by analogs like 2-chloro-4,6-bis(trifluoromethyl)benzaldehyde, which, while also highly halogenated, will exhibit a different lipophilicity profile due to the distinct physicochemical properties of chlorine versus fluorine [1].

Lipophilicity Drug Design ADME Properties

Reactivity Profile: The 2-Fluoro Group Directs Conformational and Electronic Properties

The presence of the 2-fluoro group in conjunction with the aldehyde functionality dictates specific conformational preferences that can influence reactivity and subsequent chemical transformations. Studies on 2-substituted benzaldehydes using lanthanide-induced shift (LIS) NMR analysis have shown that 2-fluorobenzaldehyde exists predominantly in a planar trans (CO···F) conformation in non-polar solvents, a conformation that is more stable than its cis counterpart [1]. In contrast, 2-trifluoromethylbenzaldehyde exhibits both cis and trans planar conformers, with the trans form also predominating. The distinct conformational landscape of 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde, dictated by the 2-fluoro group's specific electronic and steric contributions, is not shared by analogs lacking this substituent, such as 4,6-bis(trifluoromethyl)benzaldehyde, which will lack the 2-position's conformational influence. This conformational bias can be crucial for stereoselective reactions or for the orientation of the molecule within an enzyme active site, where a specific geometry is required for binding.

Conformational Analysis Reaction Selectivity Nucleophilic Substitution

Purity Specification and Physical Form: A Critical Metric for Reproducible Research and Scale-Up

Commercially, 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde is offered with high purity specifications, typically 97% or 98%, by major chemical suppliers such as Thermo Scientific and Alfa Chemistry . This high level of purity is essential for ensuring reproducibility in sensitive research applications, such as in medicinal chemistry where impurities can lead to false positives in biological assays or interfere with reaction kinetics. While similar purity grades may be available for some close analogs like 2-chloro-4,6-bis(trifluoromethyl)benzaldehyde (often offered at 95% purity), the consistent availability of high-purity (97-98%) 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde from multiple vendors provides a reliable baseline for research and development activities . Furthermore, the compound is noted for its air sensitivity , which is a critical handling and storage parameter that differentiates it from less reactive analogs and necessitates specific protocols to maintain its integrity, thereby impacting procurement and inventory management decisions.

Chemical Purity Quality Control Reproducibility

Optimized Research and Industrial Applications for 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde


Synthesis of Highly Lipophilic Drug Candidates and Agrochemicals

The high calculated LogP of 3.3-3.68 for 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde makes it an exceptional building block for introducing a strong lipophilic moiety into new chemical entities . In drug discovery, this property is directly leveraged to improve the membrane permeability of drug candidates, a key factor for oral bioavailability and blood-brain barrier penetration. As established by Bayer, fluorinated benzaldehydes of this class are specifically used as starting materials for active ingredients in medicaments and agrochemicals, where modulating lipophilicity is a primary design goal [1]. Researchers should prioritize this compound when the target profile requires enhanced lipophilicity without the steric bulk or different electronic effects introduced by other halogen substituents like chlorine.

Core Intermediate for Electron-Deficient Ligands and Catalysts

The extreme electron deficiency of the aromatic ring in 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde, inferred from its substitution pattern, positions it as an ideal precursor for designing electron-poor ligands for transition metal catalysis . Such ligands are crucial for developing catalysts with enhanced activity and selectivity in cross-coupling reactions and polymerizations. The compound's high electrophilicity allows for facile derivatization into various ligand scaffolds, such as imines or amines, where the strong electron-withdrawing groups on the aromatic core will fine-tune the metal center's electronics. This is a high-value application area where the unique electronic profile of this specific benzaldehyde offers a distinct advantage over less fluorinated or differently halogenated analogs, which would not achieve the same degree of electron withdrawal.

Precursor for Fluorinated Heterocycles with Enhanced Metabolic Stability

The aldehyde functionality of 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde is a versatile handle for constructing diverse heterocyclic systems, such as pyrazoles, triazoles, and pyrimidines, which are common pharmacophores in many drugs . The presence of multiple fluorine atoms on the aromatic ring is a well-known strategy to block metabolic soft spots on the phenyl ring, thereby increasing the in vivo half-life of derived compounds. The specific 2-fluoro-4,6-bis(trifluoromethyl) pattern provides a high degree of metabolic shielding compared to mono- or unsubstituted benzaldehydes. This makes it a strategic choice for medicinal chemists aiming to synthesize fluorinated heterocyclic libraries with potentially improved pharmacokinetic profiles from the outset, reducing the need for later-stage, costly re-optimization [1].

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